![molecular formula C15H20BrNO4 B2858931 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid CAS No. 1822589-12-7](/img/structure/B2858931.png)
4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group makes it a versatile intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-4-bromo-phenylalanine.
Protection of the Amino Group: The amino group of ®-4-bromo-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Formation of the Butyric Acid Moiety: The Boc-protected intermediate is then subjected to a series of reactions to introduce the butyric acid moiety. This can involve the use of reagents such as diethyl malonate and subsequent hydrolysis and decarboxylation steps.
Industrial Production Methods
In an industrial setting, the synthesis of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Coupling Reactions: Coupling reagents (e.g., EDC, HATU), bases (e.g., N-methylmorpholine), solvents (e.g., dimethylformamide).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide derivatives.
科学研究应用
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Peptide Synthesis: The compound is used in the synthesis of peptides and peptidomimetics due to its ability to form stable amide bonds.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
作用机制
The mechanism of action of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc protecting group ensures stability during synthetic transformations, while the bromine atom allows for further functionalization.
相似化合物的比较
Similar Compounds
®-4-(4-Chloro-phenyl)-2-tert-butoxycarbonylamino-butyric acid: Similar structure with a chlorine atom instead of bromine.
®-4-(4-Fluoro-phenyl)-2-tert-butoxycarbonylamino-butyric acid: Similar structure with a fluorine atom instead of bromine.
®-4-(4-Methyl-phenyl)-2-tert-butoxycarbonylamino-butyric acid: Similar structure with a methyl group instead of bromine.
Uniqueness
®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific synthetic transformations that may not be achievable with other halogenated or substituted analogs.
属性
IUPAC Name |
4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHYCFMJNTVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2858848.png)
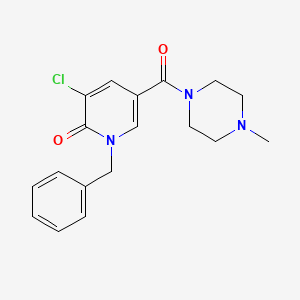
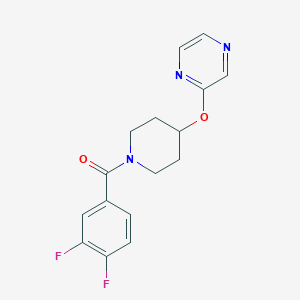
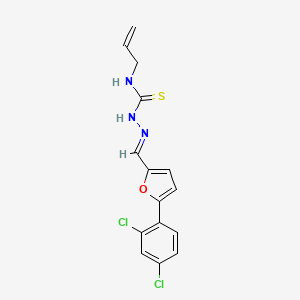
![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
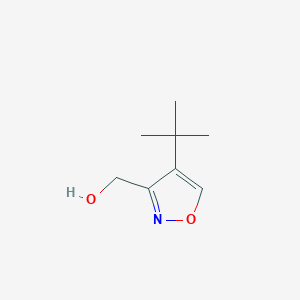
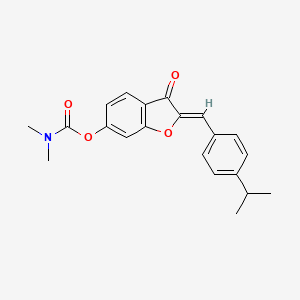
![ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858859.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)
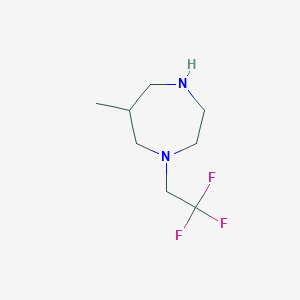
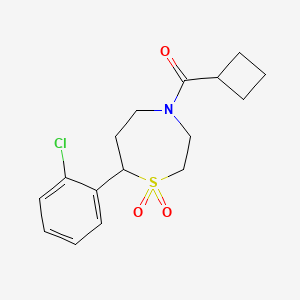
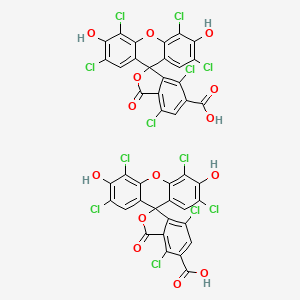
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B2858871.png)
